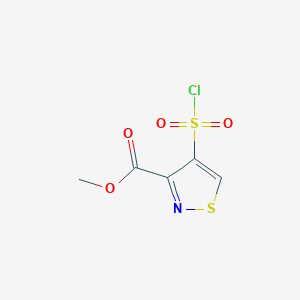

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of thiazole derivatives often involves the use of starting materials such as amino-thiazoles or thiazolidines, which can undergo various chemical transformations to yield the desired products. For instance, methyl 2-amino-4-(2-methoxy-2-oxo-ethyl)thiazole-5-carboxylate, a related compound, was prepared from dimethyl acetone-1,3-dicarboxylate, sulfuryl chloride, and thiourea according to a known procedure . Similarly, methyl thiazolidine-4-carboxylate was synthesized from L-Cysteine hydrochloride and formaldehyde through condensation and esterification, followed by oxidation to yield methyl thiazole-4-carboxylate .

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be characterized using various spectroscopic techniques. For example, the new compound (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate was synthesized and its molecular structure was characterized by infrared spectroscopy and mass spectrometry . Additionally, X-ray diffraction data can provide detailed information about the crystalline structure of these compounds .

Chemical Reactions Analysis

Thiazole derivatives can participate in a variety of chemical reactions. The synthesis of thiazole-4-carboxylic acid from methyl thiazole-4-carboxylate involved an oxidation reaction, demonstrating the reactivity of the thiazole ring . Moreover, thiazole derivatives have been used as intermediates in the synthesis of more complex molecules, such as the bicyclic thiohydantoin fused to pyrrolidine compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure. For instance, the presence of substituents such as chloro groups can affect the acid dissociation constants, as seen in the study of methyl 2-(4-chlorophenyl)-7a-((4-chlorophenyl)carbamothioyl)-1-oxo-5,5-diphenyl-3-thioxo-hexahydro-1H-pyrrolo[1,2-e]imidazole-6-carboxylate . Additionally, the corrosion inhibiting properties of thiazole-4-carboxylates on mild steel in HCl were investigated, revealing the potential application of these compounds as corrosion inhibitors .

科学研究应用

Applications in Antiviral Activity

Methyl 4-(dibromomethyl)-2-(4-chlorophenyl)thiazole-5-carboxylate analogues have been synthesized with improved metabolic stability and therapeutic indices. These compounds demonstrate potent antiviral activity against yellow fever virus, highlighting the potential of methyl thiazole derivatives in antiviral research (Mayhoub et al., 2011).

Role in Pharmaceutical and Herbicide Production

Methyl 3-chlorosulfonyl-thiophene-2-carboxylate is an intermediate in the production of pharmaceuticals and herbicides. Research on the recovery and reuse of acetic acid, a solvent used in its production, underscores its significance in industrial applications (Wang Tian-gui, 2006).

Synthesis of Thiazole Derivatives

The synthesis of methyl thiazolidine-4-carboxylate from L-Cysteine hydrochloride and formaldehyde demonstrates the versatility of thiazole compounds in chemical synthesis (Lv Xin-yu, 2012).

Corrosion Inhibition Properties

Thiazole-4-carboxylates have been evaluated for their corrosion inhibiting properties on mild steel in HCl. This suggests potential applications in material protection and preservation (El aoufir et al., 2020).

Synthetic Pathways

Research on the synthesis of diverse thiazole derivatives, such as hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, highlights the role of thiazole compounds as building blocks in drug discovery (Durcik et al., 2020).

安全和危害

This involves detailing the compound’s toxicity, flammability, environmental impact, and precautions that should be taken when handling it.

未来方向

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to enhance its properties or reduce its hazards.

Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-studied compound, some of this information might not be available. It’s always important to refer to peer-reviewed literature and reputable databases for accurate and up-to-date information.

属性

IUPAC Name |

methyl 4-chlorosulfonyl-1,2-thiazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNO4S2/c1-11-5(8)4-3(2-12-7-4)13(6,9)10/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYKYCPZIJDWNPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NSC=C1S(=O)(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70547755 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |

CAS RN |

89502-21-6 |

Source

|

| Record name | Methyl 4-(chlorosulfonyl)-1,2-thiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70547755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。